(3,5-Dicyclopropylphenyl)boronic acid chemical properties
(3,5-Dicyclopropylphenyl)boronic acid chemical properties
Technical Whitepaper: (3,5-Dicyclopropylphenyl)boronic Acid – Physicochemical Profile & Synthetic Utility
Executive Summary (3,5-Dicyclopropylphenyl)boronic acid (CAS 2225172-67-6) is a specialized organoboron building block increasingly utilized in modern medicinal chemistry. Its structural core—a phenyl ring substituted at the meta positions with cyclopropyl groups—offers a unique combination of steric demand, metabolic resilience, and lipophilic modulation. Unlike standard alkyl substituents (e.g., isopropyl or tert-butyl), the cyclopropyl moiety imparts significant conformational restriction and "sigma-hole" electronic effects while blocking key metabolic hotspots (CYP450 oxidation). This guide details the physicochemical properties, synthesis, and application of this reagent in high-value cross-coupling workflows.
Chemical Identity & Physicochemical Properties
The introduction of two cyclopropyl rings at the 3- and 5-positions creates a scaffold that is both lipophilic and sterically encumbered, yet lacks the rotatable bond penalties associated with acyclic alkyl chains.
| Property | Specification |
| Chemical Name | (3,5-Dicyclopropylphenyl)boronic acid |
| CAS Number | 2225172-67-6 |
| Molecular Formula | C₁₂H₁₅BO₂ |
| Molecular Weight | 202.06 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, MeOH, DMF, THF; sparingly soluble in water. |
| pKa (Boronic Acid) | ~8.5–9.0 (Estimated based on phenylboronic acid analogs) |
| LogP (Predicted) | ~2.8 (High lipophilicity due to dicyclopropyl substitution) |
| Structural Features | Meta-substitution pattern blocks metabolic soft spots; cyclopropyl groups add sp³ character (Fsp³) without flexibility. |
Synthesis & Manufacturing
The synthesis of (3,5-dicyclopropylphenyl)boronic acid typically proceeds via a "building-up" approach, starting from 1,3,5-tribromobenzene to install the cyclopropyl rings, followed by borylation.
Synthetic Pathway
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Cyclopropylation: Selective bis-Suzuki coupling of 1,3,5-tribromobenzene with cyclopropylboronic acid (or potassium cyclopropyltrifluoroborate) to yield 1-bromo-3,5-dicyclopropylbenzene.
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Borylation: Lithium-halogen exchange of the aryl bromide followed by trapping with a trialkyl borate (e.g., trimethyl borate) and acidic hydrolysis.
Reactivity Profile & Handling
Stability: The Boroxine Equilibrium
Like most lipophilic boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine). This is not a degradation product but a dehydrated state.
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Observation: NMR in CDCl₃ may show broadened peaks or multiple species.
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Correction: Add a drop of D₂O or CD₃OD to the NMR tube to hydrolyze the boroxine back to the monomeric acid for sharp spectral resolution.
Protodeboronation Risks
Cyclopropyl groups are electron-donating (via hyperconjugation). While the meta positioning reduces direct resonance destabilization of the C-B bond compared to ortho/para isomers, the ring is still electron-rich.
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Risk: Protodeboronation can occur under strongly acidic conditions or high temperatures in the presence of certain metal salts.
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Mitigation: Use mild bases (e.g., K₃PO₄, Cs₂CO₃) rather than strong alkoxides during coupling.
Applications in Drug Discovery
The "3,5-dicyclopropyl" motif is a strategic bioisostere used to optimize Lead compounds.
The "Cyclopropyl Effect" in Medicinal Chemistry
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Metabolic Blocking: The 3- and 5-positions on a phenyl ring are common sites for Phase I oxidative metabolism (hydroxylation). Blocking these with cyclopropyl groups—which are metabolically robust compared to isopropyl or ethyl groups—extends half-life (
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Sigma-Hole Interactions: The strained cyclopropyl ring has unique electronic properties, often engaging in "sigma-hole" interactions with carbonyl oxygens in protein binding pockets.
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Lipophilicity without Flab: It adds lipophilicity (increasing permeability) without adding the "floppy" rotatable bonds of linear alkyl chains, preserving the entropic favorability of binding.
Case Study: NLRP3 Inflammasome Inhibitors
Recent patent literature (e.g., WO2018136890) highlights the use of 3,5-dicyclopropylaniline derivatives (precursors to this boronic acid) in sulfonylurea compounds targeting NLRP3. The dicyclopropyl motif was selected to fill a hydrophobic pocket while preventing rapid clearance associated with less substituted phenyl rings.
Experimental Protocol: Suzuki-Miyaura Coupling
Context: Coupling (3,5-dicyclopropylphenyl)boronic acid with a heteroaryl chloride. The steric bulk of the cyclopropyl groups requires a catalytic system capable of oxidative addition to hindered substrates.
Reagents:
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(3,5-Dicyclopropylphenyl)boronic acid (1.2 equiv)
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Aryl Chloride substrate (1.0 equiv)
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Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(OAc)₂/SPhos for highly hindered cases.
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Base: K₃PO₄ (3.0 equiv, 2M aq. solution)
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Solvent: 1,4-Dioxane or Toluene/Water (4:1)
Procedure:
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Charge: In a reaction vial, combine the aryl chloride, boronic acid, and Pd catalyst.
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Inert: Seal and purge with Argon/Nitrogen for 5 minutes.
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Solvate: Add degassed solvent and aqueous base.
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React: Heat to 90°C for 4–12 hours. Monitor by LCMS.
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Note: If protodeboronation (formation of 1,3-dicyclopropylbenzene) is observed, lower temperature to 70°C and switch base to CsF in anhydrous conditions.
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Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash chromatography (Hexanes/EtOAc).
References
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Chemical Identity: Fluorochem Product F552978. "(3,5-Dicyclopropylphenyl)boronic acid." Available at:
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Medicinal Chemistry Application (NLRP3): Harrison, D., et al. "Chemical compounds as inhibitors of interleukin-1 activity." WO2018136890A1, 2018. Available at:
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Metabolic Stability: Shanu-Wilson, J. "Metabolism of cyclopropyl groups." Hypha Discovery, 2021. Available at:
- General Boronic Acid Stability: Hall, D. G.
